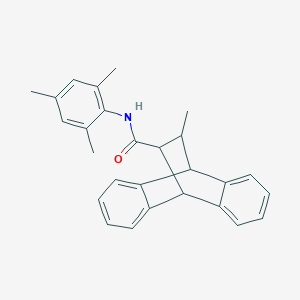![molecular formula C13H14N8 B11529615 N,N-dimethyl-4-{(E)-[2-(tetrazolo[1,5-b]pyridazin-6-yl)hydrazinylidene]methyl}aniline](/img/structure/B11529615.png)
N,N-dimethyl-4-{(E)-[2-(tetrazolo[1,5-b]pyridazin-6-yl)hydrazinylidene]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIMETHYL-4-[(E)-(2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tetrazole ring fused with a pyridazine ring, linked to a dimethylamino group through a hydrazone linkage. Its structure suggests potential utility in fields such as medicinal chemistry, materials science, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[(E)-(2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-dimethylaminobenzaldehyde with hydrazine derivatives to form the hydrazone intermediate. This intermediate is then reacted with a tetrazole-pyridazine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-[(E)-(2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents under controlled temperatures.
Major Products Formed
Scientific Research Applications
N,N-DIMETHYL-4-[(E)-(2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[(E)-(2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-[(E)-(2-{5-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)hydrazinyl]-1,3,4-thiadiazol-2-yl}hydrazinylidene)methyl]aniline
- N,N-Dimethyl-4-[(E)-(2-{5-[2-(5-phenyl-1,3,4-thiadiazol-2-yl)hydrazinyl]-1,3,4-oxadiazol-2-yl}hydrazinylidene)methyl]aniline
Uniqueness
N,N-DIMETHYL-4-[(E)-(2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE is unique due to its fused tetrazole-pyridazine ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where such properties are desired .
Properties
Molecular Formula |
C13H14N8 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]tetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C13H14N8/c1-20(2)11-5-3-10(4-6-11)9-14-15-12-7-8-13-16-18-19-21(13)17-12/h3-9H,1-2H3,(H,15,17)/b14-9+ |
InChI Key |
MGTRSZVJVVKKRN-NTEUORMPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NN3C(=NN=N3)C=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-N'-[(Z)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11529537.png)
![5-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11529544.png)

![5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11529550.png)
![2-amino-4-(4-chlorophenyl)-1-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11529560.png)
![3-Dodecyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11529589.png)
![2-[(2Z)-4-(3-bromo-4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11529591.png)
![1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B11529596.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole](/img/structure/B11529599.png)
![10,10-Dichloro-N-(2-pyridinyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B11529602.png)
![2-(Morpholin-4-yl)-2-oxoethyl ({2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate](/img/structure/B11529603.png)
![(3Z)-3-[(3-fluorophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11529608.png)
![N-[4-(phenylamino)phenyl]-5-(phenylcarbonyl)furan-2-carboxamide](/img/structure/B11529609.png)
![2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11529612.png)
